molecular formula C18H22ClO2P B167130 Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine CAS No. 136802-85-2

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine

Cat. No. B167130
M. Wt: 336.8 g/mol
InChI Key: JWCZKGYRAINWJA-UHFFFAOYSA-N
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Description

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine is a chemical compound with the empirical formula C18H22ClO2P . It has a molecular weight of 336.79 . It is often used as a reactant in various chemical reactions .


Synthesis Analysis

This compound is used as a reactant for asymmetric organocatalytic electrophilic phosphination, asymmetric hydroformulation using Taddol-based chiral phosphine-phosphite ligands, synthesis of ferrocene-based chiral diphosphines, alcoholysis of phosphane-boranes, and asymmetric hydrogenations of bifep-type biferrocenes .


Molecular Structure Analysis

The molecular structure of Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine is represented by the SMILES string COc1c(C)cc(cc1C)P(Cl)c2cc(C)c(OC)c(C)c2 . The InChI representation is 1S/C18H22ClO2P/c1-11-7-15(8-12(2)17(11)20-5)22(19)16-9-13(3)18(21-6)14(4)10-16/h7-10H,1-6H3 .


Chemical Reactions Analysis

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine is suitable for various types of reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.141 g/cm3 at 25 °C and a refractive index (n20/D) of 1.597 .

Scientific Research Applications

Synthesis and Characterization

  • Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine and related compounds have been used in the synthesis of various complex molecules. For instance, Beganskienė et al. (2006) synthesized 2,6-bis(bis(2-(methylthio)phenyl)phosphino)-4-methylphenol, a polydentate ligand containing tripodal [S,S,P,O] coordination pockets, through reactions involving similar chlorophosphines (Beganskienė, Kongprakaiwoot, Luck, & Urnezius, 2006).

Ligand and Complex Formation

  • These chlorophosphines are key in forming ligands that are topologically analogous to binucleating ligands, offering unique "soft" donor environments. This is crucial for creating specific types of metal complexes, as demonstrated in the synthesis of dimeric thallium(I) phenoxide (Beganskienė et al., 2006).

Optoelectronic and Charge Transport Properties

  • The structural, optoelectronic, and charge transport properties of bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine derivatives have been explored for potential applications in organic light-emitting diodes (OLEDs). Wazzan and Irfan (2019) conducted a study focusing on the charge transfer behavior and molecular orbitals, providing insights into their use as efficient OLED materials (Wazzan & Irfan, 2019).

Corrosion Inhibition

  • The derivatives of bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine have shown effectiveness as corrosion inhibitors. For instance, Bentiss et al. (2009) studied 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole for corrosion control of mild steel, demonstrating its high inhibition efficiency (Bentiss et al., 2009).

Synthesis of Other Complex Molecules

  • Sarma and Baruah (2004) synthesized a series of bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes, demonstrating the versatility of similar compounds in creating complex molecules with specific properties (Sarma & Baruah, 2004).

Safety And Hazards

The safety data sheet for Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine indicates that it is classified as Skin Corr. 1B . It should be stored in a class 8A - Combustible, corrosive hazardous materials storage .

properties

IUPAC Name

chloro-bis(4-methoxy-3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClO2P/c1-11-7-15(8-12(2)17(11)20-5)22(19)16-9-13(3)18(21-6)14(4)10-16/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCZKGYRAINWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P(C2=CC(=C(C(=C2)C)OC)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402474
Record name BIS(3,5-DIMETHYL-4-METHOXYPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine

CAS RN

136802-85-2
Record name BIS(3,5-DIMETHYL-4-METHOXYPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JSK Clark, CN Voth, MJ Ferguson, M Stradiotto - Organometallics, 2017 - ACS Publications
Previous reports in the literature have established the utility of 1,1′-bis(diphenylphosphino)ferrocene (DPPF, L Ph ) in the nickel-catalyzed cross-coupling of (hetero)aryl electrophiles …
Number of citations: 49 pubs.acs.org
Y Naganawa, A Fujita, K Sakamoto, S Tanaka… - ACS …, 2023 - ACS Publications
Ir-catalyzed hydrosilylation of the alkenyl phosphine borane complex 1 was achieved to give the corresponding products 2. Because the phosphino group coordinates with metals and …
Number of citations: 5 pubs.acs.org

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